(2E)-3-(2-methoxyphenyl)-N-(5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide
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Overview
Description
The compound (2E)-3-(2-METHOXYPHENYL)-N-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-METHOXYPHENYL)-N-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE typically involves multi-step organic reactions. One common route includes the formation of the triazolopyrimidine core, followed by the introduction of the methoxyphenyl and propenamide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The double bond in the propenamide group can be reduced to form saturated amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the double bond can produce the corresponding saturated amide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-3-(2-METHOXYPHENYL)-N-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group and can be used in similar synthetic applications.
Dichloroaniline: This compound, like the target compound, contains aromatic rings and can undergo similar substitution reactions.
Uniqueness
The uniqueness of (2E)-3-(2-METHOXYPHENYL)-N-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE lies in its combination of functional groups and heterocyclic structure, which confer specific reactivity and potential biological activity not found in simpler compounds.
Properties
Molecular Formula |
C22H21N5O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C22H21N5O2/c1-15-14-18(16-8-4-3-5-9-16)27-22(23-15)25-21(26-27)24-20(28)13-12-17-10-6-7-11-19(17)29-2/h3-14,18H,1-2H3,(H2,23,24,25,26,28)/b13-12+ |
InChI Key |
MKDAZBHUQJFYEN-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=CC(N2C(=NC(=N2)NC(=O)/C=C/C3=CC=CC=C3OC)N1)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(N2C(=NC(=N2)NC(=O)C=CC3=CC=CC=C3OC)N1)C4=CC=CC=C4 |
Origin of Product |
United States |
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